3,6-Bis(prop-2-ynoxy)acridine
Description
Significance of the Acridine (B1665455) Core in Contemporary Chemical Research
The acridine nucleus, a nitrogen-containing heterocyclic aromatic compound, is a cornerstone in medicinal chemistry and materials science. rsc.org Structurally, it is a planar tricyclic system, which is a feature that allows it to intercalate between the base pairs of DNA. rsc.orgnih.gov This ability to interact with DNA has historically positioned acridine derivatives as a vital class of compounds in the development of anticancer agents and antiseptics. nih.govptfarm.plredalyc.org For instance, well-known derivatives like proflavine (B1679165) and amsacrine (B1665488) have demonstrated bacteriostatic and antineoplastic activities, respectively. ptfarm.plnih.gov
Beyond medicinal applications, the rigid, planar structure of the acridine core imparts useful photophysical properties. Many acridine derivatives are fluorescent, making them valuable as dyes, cellular stains like Acridine Orange, and probes for biological imaging. rsc.org In recent years, their electronic properties have been harnessed in the development of organic light-emitting diodes (OLEDs) and as photoredox catalysts in organic synthesis, highlighting the scaffold's versatility. rsc.orgchinesechemsoc.org The chemical robustness of the acridine ring system also allows for extensive functionalization at various positions, enabling the fine-tuning of its biological and physical properties.
Rationale for Propargyl Functionalization in Advanced Chemical Systems
Propargyl functionalization refers to the incorporation of a propargyl group (CH₂C≡CH) into a molecule. This group contains a terminal alkyne, which is an exceptionally versatile and reactive functional group in modern organic synthesis. nih.gov The primary driver for its use is its ability to participate in a class of reactions known as "click chemistry". wikipedia.orgrsc.org
Coined by K. Barry Sharpless, click chemistry describes reactions that are high-yielding, modular, stereospecific, and simple to perform under mild conditions. organic-chemistry.org The most prominent example is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), where a terminal alkyne (like that in a propargyl group) reacts with an azide (B81097) to form a stable 1,2,3-triazole ring with high efficiency. organic-chemistry.orgnih.gov
This reaction provides a powerful tool for covalently linking different molecular building blocks. In advanced chemical systems, propargyl groups serve as "handles" for:
Drug Discovery: Linking a bioactive core to targeting moieties or solubility-enhancing groups. nih.gov
Materials Science: Creating novel polymers, dendrimers, and functionalized surfaces by "clicking" monomers together.
Bioconjugation: Attaching probes or tags to biomolecules in complex biological environments. rsc.org
The introduction of propargyl groups is typically achieved through reactions like Williamson ether synthesis, where an alcohol is reacted with a propargyl halide (e.g., propargyl bromide) under basic conditions. nih.gov For molecules sensitive to base, alternative methods like the Nicholas reaction can be employed. nih.gov
Overview of 3,6-Bis(prop-2-ynoxy)acridine in Academic Investigations
While the 3,6-disubstitution pattern is a well-explored motif in acridine chemistry, leading to numerous compounds with diverse biological activities, specific academic literature detailing the synthesis and application of This compound is not prominent. ptfarm.plgoogle.commdpi.com However, based on its constituent parts—the acridine core and two propargyl groups—its potential role in academic and industrial research can be clearly inferred.
This compound is a bifunctional molecule designed for modular synthesis. Its structure suggests it is an ideal monomer for polymerization or the construction of complex macromolecular architectures. The two terminal alkyne "handles" at opposite ends of the rigid acridine scaffold allow it to be "clicked" with molecules containing two or more azide groups (diazides or polyazides). This could lead to the formation of:
Novel Polymers: Creating materials where the fluorescent and electro-active acridine core is regularly incorporated into the polymer backbone, potentially yielding materials with interesting optical or conductive properties.
Macrocycles and Cages: Reacting with specifically designed diazide linkers to form large cyclic structures. Such molecules, known as macrocycles, are investigated for host-guest chemistry and as synthetic ion channels.
Cross-linked Gels: Forming hydrogels or organogels when reacted with tri- or tetra-azide linkers, with potential applications in drug delivery or smart materials.
The synthesis of this compound would likely follow a standard Williamson ether synthesis, starting from the commercially available 3,6-dihydroxyacridine and reacting it with two equivalents of propargyl bromide in the presence of a base.
Although direct studies are yet to be widely published, the logical combination of a photophysically active, planar acridine core with two powerful click chemistry handles makes this compound a highly promising, albeit currently under-investigated, building block for the next generation of functional materials and complex molecular systems.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H13NO2 |
|---|---|
Molecular Weight |
287.3 g/mol |
IUPAC Name |
3,6-bis(prop-2-ynoxy)acridine |
InChI |
InChI=1S/C19H13NO2/c1-3-9-21-16-7-5-14-11-15-6-8-17(22-10-4-2)13-19(15)20-18(14)12-16/h1-2,5-8,11-13H,9-10H2 |
InChI Key |
GNGHVJQJAFQXDR-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC1=CC2=C(C=C1)C=C3C=CC(=CC3=N2)OCC#C |
Origin of Product |
United States |
Synthetic Methodologies for 3,6 Bis Prop 2 Ynoxy Acridine
Historical Context of Acridine (B1665455) Functionalization Strategies
The functionalization of the acridine scaffold has been a subject of scientific inquiry for over a century, driven by the diverse biological and material properties of its derivatives. Early strategies for modifying the acridine core were largely centered on electrophilic aromatic substitution and nucleophilic substitution reactions. The inherent reactivity of the acridine ring system allows for the introduction of various substituents at specific positions, thereby modulating its electronic and steric properties.
Historically, the synthesis of substituted acridines often began with the construction of the tricyclic core from appropriately substituted precursors. Methods such as the Bernthsen acridine synthesis, which involves the condensation of a diarylamine with a carboxylic acid or its derivative, have been instrumental in accessing a range of acridine compounds. Once the acridine nucleus is formed, further functionalization can be achieved. For instance, the introduction of amino groups, as seen in the well-known compound proflavine (B1679165) (3,6-diaminoacridine), provided a handle for subsequent chemical modifications. These amino groups can be converted into other functional groups, such as hydroxyl groups, through diazotization reactions, a cornerstone of aromatic chemistry.
Alkyne Installation Techniques on Acridine Derivatives
The introduction of alkyne moieties, specifically the propargyl group (prop-2-ynyl group), onto the acridine skeleton is a key step in the synthesis of 3,6-Bis(prop-2-ynoxy)acridine. The most prevalent and direct method for achieving this transformation is the Williamson ether synthesis. This classical reaction involves the O-alkylation of a hydroxyl group with an alkyl halide in the presence of a base.
In the context of synthesizing this compound, the precursor 3,6-dihydroxyacridine is treated with a propargylating agent, typically propargyl bromide or propargyl chloride. The reaction is facilitated by a base, which deprotonates the phenolic hydroxyl groups to form more nucleophilic phenoxide ions. These phenoxides then undergo a nucleophilic substitution reaction (SN2) with the propargyl halide, displacing the halide and forming the desired ether linkage.
The choice of base and solvent is critical for the success of the Williamson ether synthesis. Common bases include alkali metal carbonates (e.g., potassium carbonate, cesium carbonate) and hydroxides (e.g., sodium hydroxide, potassium hydroxide). The solvent is typically a polar aprotic solvent, such as acetone, dimethylformamide (DMF), or acetonitrile, which can dissolve the reactants and facilitate the SN2 reaction pathway.
A plausible synthetic pathway is outlined below:
Synthesis of the Precursor: The synthesis commences with the preparation of 3,6-diaminoacridine (proflavine). This is followed by a diazotization reaction, where the amino groups are converted to diazonium salts using a reagent like sodium nitrite in an acidic medium. Subsequent hydrolysis of the diazonium salts in situ yields 3,6-dihydroxyacridine.
Propargylation: The resulting 3,6-dihydroxyacridine is then subjected to Williamson ether synthesis. The diol is treated with an excess of propargyl bromide in the presence of a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone. The reaction mixture is typically heated to drive the reaction to completion.
Optimization of Reaction Parameters for this compound Synthesis
The efficiency of the synthesis of this compound is highly dependent on the careful optimization of several reaction parameters. Key variables that influence the yield and purity of the final product include the choice of reagents, stoichiometry, reaction temperature, and reaction time.
Table 1: Key Parameters for Optimization in the Synthesis of this compound
| Parameter | Variable Options | Rationale for Optimization |
| Base | K2CO3, Cs2CO3, NaH, NaOH | The strength and solubility of the base affect the rate of deprotonation of the phenolic hydroxyl groups. Stronger bases may lead to faster reactions but can also promote side reactions. |
| Solvent | Acetone, DMF, Acetonitrile | The polarity and boiling point of the solvent influence the solubility of reactants and the reaction temperature. Aprotic polar solvents are generally preferred for SN2 reactions. |
| Propargylating Agent | Propargyl bromide, Propargyl chloride | The reactivity of the halide (Br > Cl) affects the reaction rate. The amount used (stoichiometric excess) is crucial to ensure complete disubstitution. |
| Temperature | Room temperature to reflux | Higher temperatures generally increase the reaction rate but can also lead to decomposition or the formation of byproducts. |
| Reaction Time | 1 to 24 hours | Monitoring the reaction progress by techniques like thin-layer chromatography (TLC) is essential to determine the optimal reaction time to maximize yield and minimize byproduct formation. |
For instance, the use of a stronger base like sodium hydride (NaH) could potentially lead to a more rapid and complete deprotonation of the dihydroxyacridine compared to potassium carbonate, possibly reducing reaction times. However, the handling of NaH requires more stringent anhydrous conditions. Similarly, while a higher reaction temperature can accelerate the etherification, it might also increase the likelihood of side reactions, such as the polymerization of the propargyl units. Therefore, a systematic study of these parameters is necessary to identify the optimal conditions that provide the highest yield of this compound with the simplest purification procedure.
Alternative and Sustainable Synthetic Approaches for Propargylated Acridines
In line with the growing emphasis on green chemistry, alternative and more sustainable methods for the synthesis of propargylated acridines are being explored. These approaches aim to reduce the environmental impact of the synthesis by minimizing waste, using less hazardous reagents, and improving energy efficiency.
Another green approach involves the use of phase-transfer catalysis (PTC) . In the Williamson ether synthesis, a phase-transfer catalyst can facilitate the transfer of the phenoxide ion from an aqueous or solid phase to an organic phase where the propargyl halide is located. This can allow the reaction to be carried out in more environmentally benign solvent systems, such as water or biphasic systems, and can often lead to milder reaction conditions.
Furthermore, the development of solid-supported reagents and catalysts offers a sustainable alternative. For example, using a solid-supported base could simplify the work-up procedure, as the base can be easily removed by filtration, reducing the generation of aqueous waste.
Table 2: Comparison of Synthetic Approaches for Propargylation
| Approach | Advantages | Disadvantages |
| Conventional Heating | Well-established, predictable. | Long reaction times, high energy consumption. |
| Microwave-Assisted | Rapid reaction rates, higher yields, energy efficient. benthamdirect.com | Requires specialized equipment, potential for localized overheating. |
| Phase-Transfer Catalysis | Use of greener solvents, milder conditions, simplified work-up. | Catalyst may need to be removed from the final product. |
| Solid-Supported Reagents | Easy separation and purification, potential for reagent recycling. | May have lower reactivity compared to solution-phase counterparts. |
The exploration of these alternative methodologies not only contributes to the development of more environmentally friendly synthetic routes but also opens up new possibilities for the efficient and scalable production of this compound and other propargylated heterocyclic compounds.
Mechanistic and Kinetic Investigations of 3,6 Bis Prop 2 Ynoxy Acridine Transformations
Reaction Pathway Elucidation for Acridine (B1665455) Alkynylation
The synthesis of 3,6-Bis(prop-2-ynoxy)acridine is achieved through the alkynylation of the 3,6-dihydroxyacridine precursor. This transformation is a classic example of the Williamson ether synthesis, a robust and widely used method for forming ether linkages. wikipedia.orgbyjus.com The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgjk-sci.com
The reaction pathway can be delineated in two primary steps:
Deprotonation: The first step involves the deprotonation of the hydroxyl groups of 3,6-dihydroxyacridine to form a more potent nucleophile, the acridine-3,6-bis(olate) dianion. Due to the phenolic nature of the hydroxyl groups, a moderately strong base is required. Bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are commonly employed for the O-alkylation of phenols. jk-sci.com The reaction is typically conducted in a polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile, which can solvate the cation but does not interfere with the nucleophilicity of the phenoxide.
Nucleophilic Attack: The generated dianion then acts as the nucleophile, attacking the electrophilic methylene carbon of an alkylating agent, typically propargyl bromide or propargyl chloride. In this concerted SN2 step, the nucleophile attacks from the side opposite to the leaving group (a halide ion). wikipedia.org This "backside attack" results in the formation of the C-O ether bond and the simultaneous expulsion of the halide leaving group, leading to the desired this compound product.
The reaction is most efficient with primary alkyl halides like propargyl bromide, as secondary and tertiary halides are more prone to undergo elimination (E2) reactions as a competing pathway, especially in the presence of a strong base. wikipedia.orglibretexts.org
Reaction Scheme:
Catalytic Roles and Mechanistic Insights in Derivatization Reactions
The terminal alkyne functionalities of the propargyl groups in this compound are versatile handles for a wide array of derivatization reactions, which are often mediated by transition metal catalysts. These reactions allow for the covalent attachment of various molecular entities to the acridine scaffold.
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC):
One of the most prominent derivatization methods is the Cu(I)-catalyzed Huisgen 1,3-dipolar cycloaddition, often termed "click chemistry". researchgate.netnih.gov This reaction allows for the efficient and regiospecific formation of a 1,4-disubstituted 1,2,3-triazole ring by reacting the terminal alkynes with an organic azide (B81097) (R-N₃).
The catalytic cycle is understood to proceed as follows:
Formation of Copper Acetylide: The catalytically active Cu(I) species reacts with the terminal alkyne of the propargyl group to form a copper acetylide intermediate. This step is believed to be crucial and often rate-determining. researchgate.net The presence of a base can facilitate the deprotonation of the alkyne. wikipedia.org
Coordination and Cyclization: The organic azide coordinates to the copper center, bringing it into proximity with the acetylide. A cyclization then occurs, leading to a six-membered copper-containing metallacycle. acs.org
Ring Contraction and Product Release: This intermediate rearranges and, upon protonation, releases the stable 1,2,3-triazole product, regenerating the Cu(I) catalyst for subsequent cycles. wikipedia.org Some studies suggest a dinuclear copper mechanism may be involved, where a second copper atom activates the azide. wikipedia.org
Palladium/Copper-Catalyzed Sonogashira Coupling:
The Sonogashira coupling is another powerful method for C-C bond formation, enabling the connection of the terminal alkynes with aryl or vinyl halides. organic-chemistry.orggold-chemistry.org This reaction typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst. organic-chemistry.org
The mechanism involves two interconnected catalytic cycles:
Palladium Cycle: The cycle begins with the oxidative addition of the aryl/vinyl halide to a Pd(0) species, forming a Pd(II) complex. researchgate.netlibretexts.org
Copper Cycle: Concurrently, the Cu(I) catalyst reacts with the terminal alkyne in the presence of a base (like an amine) to form a reactive copper acetylide species. youtube.com
Transmetalation: The copper acetylide transfers the acetylenic group to the Pd(II) complex in a step called transmetalation. This is often the rate-determining step. libretexts.org
Reductive Elimination: The resulting Pd(II) complex, now bearing both the aryl/vinyl group and the alkynyl group, undergoes reductive elimination to release the final coupled product and regenerate the Pd(0) catalyst. researchgate.net
These catalytic derivatizations are essential for creating more complex acridine-based structures for various applications in materials science and medicinal chemistry. mdpi.comnih.gov
Kinetics and Thermodynamics of Propargyl Reactivity
The reactivity of the propargyl groups, both during the initial synthesis of this compound and in its subsequent transformations, is governed by kinetic and thermodynamic principles.
Thermodynamics of Alkynylation:
Interactive Data Table: O-H Bond Dissociation Enthalpies (BDE) for Substituted Phenols This table provides representative BDE values to illustrate substituent effects on the phenolic O-H bond, which is the reactive site in the synthesis of the title compound.
| Phenol Derivative | Substituent (X) | BDE (kcal/mol) |
| Phenol | H | 87.3 |
| p-Cresol | p-CH₃ | 85.8 |
| p-Methoxyphenol | p-OCH₃ | 83.3 |
| p-Aminophenol | p-NH₂ | 77.9 |
| p-Chlorophenol | p-Cl | 87.3 |
| p-Cyanophenol | p-CN | 90.5 |
| p-Nitrophenol | p-NO₂ | 91.7 |
| Data sourced from DFT calculations and experimental studies. mdpi.comresearchgate.net |
Kinetics of Propargyl Radical Reactions:
While the derivatization reactions are typically ionic, understanding the intrinsic reactivity of the propargyl moiety can be informed by studies of the propargyl radical (•CH₂C≡CH). Kinetic studies on the self-reaction of propargyl radicals provide insight into their reactivity. The rate constants for these reactions are often measured in the gas phase and are pressure and temperature-dependent. These studies show that propargyl radicals are highly reactive precursors. researchgate.netresearchgate.netfigshare.com
Interactive Data Table: Kinetic Rate Constants for Propargyl Radical Reactions
| Reaction | Temperature (K) | Pressure (Torr) | Rate Constant (cm³ molecule⁻¹ s⁻¹) |
| Propargyl + Propargyl | 295 | ~50 | (4.0 ± 0.4) x 10⁻¹¹ |
| Propargyl + Methyl | 295 | ~50 | (1.5 ± 0.3) x 10⁻¹⁰ |
| Propargyl + O₂ (High-pressure limit) | 295 | N/A | (2.3 ± 0.5) x 10⁻¹³ |
| Data from kinetic modeling and experimental measurements. acs.orgnist.gov |
Computational Approaches to Reaction Mechanism Prediction
Computational chemistry, particularly using Density Functional Theory (DFT), provides powerful tools for elucidating the detailed mechanisms, transition states, and energetics of reactions involving this compound. pan.olsztyn.pl
Modeling the Alkynylation Pathway:
For the SN2 synthesis of the title compound, DFT calculations can be used to model the reaction energy profile. This involves locating the structures of the reactants (phenoxide and propargyl bromide), the transition state, and the products. The calculated activation barrier (the energy difference between the reactants and the transition state) provides a quantitative measure of the reaction kinetics. High-level ab initio calculations for similar identity SN2 reactions (e.g., X⁻ + CH₃X) have provided benchmark data for these barriers. wayne.edu Computational studies can also rationalize the preference for SN2 over E2 pathways by comparing the activation energies for both competing reactions.
Investigating Catalytic Derivatization:
DFT is extensively used to unravel the complex multistep mechanisms of transition metal-catalyzed reactions. acs.orgacs.org For the CuAAC reaction, computational models can:
Characterize the geometry and electronic structure of key intermediates, such as the copper acetylide and the metallacycle. researchgate.net
Calculate the free energy profile of the entire catalytic cycle, identifying the rate-determining step.
Explain the origin of the high regioselectivity (1,4-disubstitution) by comparing the activation barriers for the pathways leading to different isomers.
Similarly, for the Sonogashira coupling, DFT can be used to study the individual steps of oxidative addition, transmetalation, and reductive elimination, providing insights into the roles of the ligands, solvent, and co-catalyst. researchgate.net
Predicting Reactivity and Selectivity:
Computational studies on propargylic systems have been used to predict how substituents affect reactivity and stereoselectivity. acs.org By calculating the energies of different transition state structures, researchers can understand and predict the outcomes of reactions. For instance, DFT calculations can model the transition states for alkyne insertion into metal-ligand bonds, providing activation free energies that correlate with experimentally observed reaction rates. acs.orgresearchgate.netresearchgate.net
Interactive Data Table: Representative Calculated Activation Barriers from DFT Studies This table illustrates the type of energetic data obtained from computational studies on related reaction types.
| Reaction Type | System | Computational Method | Calculated Activation Barrier (kcal/mol) |
| SN2 (back-side) | Cl⁻ + CH₃Cl | G2(+) | 11.5 |
| SN2 (front-side) | Cl⁻ + CH₃Cl | G2(+) | 193.8 |
| Propargyl Bromide Dissociation | C₃H₃Br → C₃H₃• + Br• | CCSD(T)-F12//B3LYP | ~50 (Dissociation Energy) |
| Alkyne Insertion | 3-hexyne insertion into Cu-Al bond | DFT | 14.6 (syn pathway) |
| Data from high-level ab initio and DFT calculations. wayne.eduacs.orgaip.org |
These computational approaches are indispensable for gaining a molecular-level understanding of the transformations of this compound, guiding experimental design, and optimizing reaction conditions.
Advanced Functionalization Via Bioorthogonal Click Chemistry
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with 3,6-Bis(prop-2-ynoxy)acridine
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) stands as the quintessential click reaction, renowned for its reliability and broad substrate scope. alfa-chemistry.com In the context of This compound , the two terminal alkyne groups serve as handles for the covalent attachment of a wide array of azide-containing molecules, leading to the formation of stable 1,2,3-triazole linkages. bioclone.net The reaction is typically carried out under mild conditions, often in aqueous environments, using a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent like sodium ascorbate. nih.govwikipedia.org
Regioselectivity and Stereoselectivity in Triazole Formation
A hallmark of the CuAAC reaction is its exceptional regioselectivity. The catalytic cycle, which involves the formation of a copper acetylide intermediate, almost exclusively yields the 1,4-disubstituted triazole isomer. alfa-chemistry.com This high degree of control over the product's constitution is a significant advantage over the uncatalyzed Huisgen 1,3-dipolar cycloaddition, which often results in a mixture of 1,4- and 1,5-regioisomers. For This compound , this means that reaction with an azide (B81097) will predictably form a bis(1,4-disubstituted triazole) adduct.
The reaction is generally not stereoselective as it involves the joining of achiral azide and alkyne moieties, unless chiral centers are present in the substrates themselves. The resulting triazole ring is planar and aromatic.
Table 1: Regioselectivity in CuAAC Reactions
| Reaction Type | Catalyst | Major Product | Minor Product |
|---|---|---|---|
| Huisgen 1,3-Dipolar Cycloaddition | Thermal | Mixture of 1,4- and 1,5-isomers | Mixture of 1,4- and 1,5-isomers |
| CuAAC | Copper(I) | 1,4-disubstituted triazole | Negligible |
Expansion of Azide Substrate Scope for Conjugation
The versatility of the CuAAC reaction allows for the conjugation of This compound to a vast library of azide-functionalized molecules. This includes, but is not limited to, biomolecules such as peptides, proteins, and nucleic acids, as well as synthetic polymers, fluorescent dyes, and affinity labels. nih.gov The bioorthogonal nature of the azide and alkyne groups ensures that the reaction proceeds with high specificity, even in complex biological media, without cross-reactivity with other functional groups present in the substrates. mdpi.com
Table 2: Examples of Azide Substrates for CuAAC Conjugation
| Substrate Class | Example Molecule | Potential Application |
|---|---|---|
| Biomolecules | Azido-functionalized peptide | Targeted drug delivery |
| Fluorescent Dyes | Azido-coumarin | Bioimaging |
| Affinity Labels | Azido-biotin | Protein purification |
| Polymers | Azido-PEG | Improving solubility and biocompatibility |
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) Applications
A significant advancement in click chemistry for in vivo applications has been the development of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction obviates the need for a cytotoxic copper catalyst by employing a strained cyclooctyne (B158145) in place of a terminal alkyne. magtech.com.cnyoutube.com While This compound itself contains terminal alkynes and is thus a substrate for CuAAC, the principles of SPAAC are relevant in the broader context of acridine (B1665455) chemistry. For a SPAAC reaction, an acridine derivative would need to be functionalized with a strained alkyne. Conversely, This compound could in principle be reacted with a molecule containing a strained cyclooctyne, though this is a less common application of the terminal alkyne.
The primary advantage of SPAAC is its biocompatibility, allowing for the labeling and tracking of molecules within living cells and organisms without the toxicity associated with copper. nih.govwur.nl The reaction rates of SPAAC are generally lower than CuAAC but can be modulated by the design of the cyclooctyne. magtech.com.cn
Thiol-Yne Click Chemistry and Other Coupling Strategies
Beyond azide-alkyne cycloadditions, the alkyne functionalities of This compound open the door to other powerful coupling reactions, notably the thiol-yne reaction. This reaction involves the radical-mediated addition of a thiol across a triple bond. wikipedia.org A key feature of the thiol-yne reaction is that it can proceed in a stepwise manner, with the potential for a double addition of the thiol to the alkyne, first forming a vinyl sulfide (B99878) and then a dithioether. rsc.orgresearchgate.net This offers a pathway to introduce two thiol-containing molecules per alkyne, leading to a high degree of functionalization.
The reaction is typically initiated by UV light or a radical initiator and proceeds via an anti-Markovnikov addition mechanism. wikipedia.org The selectivity between single and double addition can often be controlled by the stoichiometry of the reactants. The thiol-yne reaction is valued for its efficiency and orthogonality to many other functional groups, making it a valuable tool for materials synthesis and bioconjugation. nih.gov
Table 3: Comparison of Click Chemistry Reactions for Alkyne Functionalization
| Reaction | Key Feature | Catalyst/Initiator | Product |
|---|---|---|---|
| CuAAC | High regioselectivity (1,4-isomer) | Copper(I) | 1,2,3-Triazole |
| SPAAC | Biocompatible (catalyst-free) | Strain in cyclooctyne | 1,2,3-Triazole |
| Thiol-Yne | Potential for double addition | Radical initiator / UV light | Vinyl sulfide / Dithioether |
Applications in Supramolecular Chemistry and Self Assembly
Design and Characterization of Host-Guest Systems Involving 3,6-Bis(prop-2-ynoxy)acridine
The planar, electron-rich surface of the acridine (B1665455) core in this compound allows it to function as a host for various guest molecules. The primary interactions governing the formation of host-guest complexes are π-π stacking, hydrogen bonding, and hydrophobic interactions. The design of host-guest systems often involves the preorganization of the host to create a binding pocket that is complementary in size, shape, and chemical nature to the intended guest.
Design Principles:
π-π Stacking: The extended aromatic system of the acridine moiety can interact favorably with electron-deficient aromatic guests. The electronic nature of the guest can be tuned to modulate the strength of this interaction.
Hydrogen Bonding: The nitrogen atom in the acridine ring can act as a hydrogen bond acceptor, allowing for the binding of guest molecules with hydrogen bond donor functionalities.
Characterization Techniques:
The formation and stability of host-guest complexes involving acridine derivatives are typically studied using a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Changes in the chemical shifts of the host and guest protons upon complexation provide direct evidence of interaction and can be used to determine the binding geometry and association constant.
UV-Vis and Fluorescence Spectroscopy: The electronic perturbations that occur upon host-guest complexation often lead to changes in the absorption and emission spectra of the acridine chromophore. These changes can be monitored to quantify the binding affinity.
Isothermal Titration Calorimetry (ITC): ITC provides a direct measurement of the thermodynamic parameters of binding, including the enthalpy (ΔH) and entropy (ΔS) changes, from which the Gibbs free energy of binding (ΔG) and the association constant (Ka) can be calculated.
Illustrative Research Findings:
While specific studies on this compound are not available, research on analogous acridine-based host systems provides insight into their potential behavior. For instance, acridine derivatives have been shown to form stable complexes with electron-deficient guests like nitroaromatics and fullerenes.
Interactive Data Table: Hypothetical Binding Constants of this compound with Various Guests
| Guest Molecule | Binding Interaction | Association Constant (Ka, M-1) | Technique |
| Trinitrotoluene (TNT) | π-π Stacking | 1.5 x 104 | Fluorescence Quenching |
| Adenine | Hydrogen Bonding | 8.7 x 103 | 1H NMR Titration |
| Pyrene | π-π Stacking | 2.3 x 103 | UV-Vis Titration |
| N-methylpyridinium iodide | Ion-π Interaction | 5.1 x 102 | 1H NMR Titration |
Construction of Supramolecular Architectures Using Acridine Building Blocks
The rigid and planar nature of the acridine core makes it an excellent building block for the construction of well-defined supramolecular architectures. mdpi.com The propargyl ether groups in this compound add another dimension to its utility, as they can participate in further reactions, such as click chemistry or polymerization, to create more complex and robust structures.
Types of Supramolecular Architectures:
1D Chains and Ribbons: Through directional interactions like hydrogen bonding and π-π stacking, acridine derivatives can self-assemble into one-dimensional chains or ribbon-like structures.
2D Sheets: By employing acridine derivatives with multiple interaction sites, it is possible to form two-dimensional sheets. The propargyl groups could potentially be used to stitch these sheets together into more complex layered materials.
Foldamers: Acridine units can be incorporated into oligomeric backbones to create foldamers, which are synthetic molecules that adopt well-defined secondary structures reminiscent of biopolymers. These structures are directed by intramolecular non-covalent interactions. uni-muenchen.de
Factors Influencing Assembly:
The final supramolecular architecture is influenced by several factors, including the concentration of the building blocks, the nature of the solvent, temperature, and the presence of any templating agents. The interplay of these factors determines the thermodynamic and kinetic landscape of the self-assembly process.
Principles of Self-Assembly Mediated by this compound Derivatives
Self-assembly is a process in which components spontaneously organize into ordered structures without external guidance. For derivatives of this compound, the key principles governing their self-assembly are molecular recognition and programmed interactions.
Molecular Recognition: The specific and directional non-covalent interactions between the acridine units, such as π-π stacking and hydrogen bonding, are the primary drivers of molecular recognition and subsequent assembly.
Hierarchical Assembly: The formation of complex supramolecular structures often proceeds in a hierarchical manner. Initially, small, well-defined aggregates are formed, which then serve as building blocks for the construction of larger, more complex architectures.
Dynamic and Reversible Nature: Supramolecular assemblies are often held together by weak, reversible interactions. This dynamic nature allows for error correction during the assembly process and can impart stimuli-responsive properties to the final material.
The propargyl ether functionalities can be exploited to "lock-in" the self-assembled structures through covalent bond formation, transforming a dynamic supramolecular assembly into a stable covalent polymer or network. This approach combines the advantages of self-assembly for creating ordered structures with the robustness of covalent chemistry.
Integration into Metal-Organic Frameworks (MOFs) and Coordination Polymers
The nitrogen atom of the acridine ring and the alkyne groups of the propargyl ethers in this compound present potential coordination sites for metal ions, making it a candidate ligand for the construction of Metal-Organic Frameworks (MOFs) and coordination polymers.
Role as a Ligand:
N-Coordination: The acridine nitrogen can coordinate to a variety of metal centers, acting as a monodentate or bridging ligand.
Alkyne-Metal Interactions: The π-system of the alkyne can also interact with certain metal ions, offering additional coordination possibilities.
Functional Linker: Following post-synthetic modification, for example, through click chemistry to introduce carboxylate or other coordinating groups, this compound can be transformed into a multidentate linker suitable for the synthesis of robust MOFs.
Potential Properties and Applications:
Luminescence: The intrinsic fluorescence of the acridine core can be retained or modulated upon incorporation into a MOF, leading to materials with potential applications in sensing and lighting. rsc.org
Porosity: The rigid structure of the acridine unit can help in the formation of porous frameworks with high surface areas, which could be utilized for gas storage and separation.
Catalysis: The acridine nitrogen or functional groups introduced via the alkyne can act as catalytic sites within the MOF structure.
Interactive Data Table: Potential MOF Structures Incorporating Acridine-Based Ligands
| MOF Designation | Metal Ion | Acridine-based Ligand | Topology | Pore Size (Å) | Potential Application |
| Ac-MOF-1 | Zn(II) | Acridine-3,6-dicarboxylate | pcu | 12.5 | Gas Storage |
| Ac-MOF-2 | Cu(II) | 3,6-Bis(1,2,3-triazol-4-yl)acridine | fcu | 15.2 | Heterogeneous Catalysis |
| Ac-MOF-3 | Cd(II) | This compound | nbo | 8.7 | Luminescent Sensing |
| Ac-MOF-4 | Zr(IV) | Acridine-3,6-bis(benzoic acid) | bcu | 18.1 | Drug Delivery |
Methodologies for Chemo/biosensing and Molecular Recognition
Design Principles for Fluorescent Probes Incorporating 3,6-Bis(prop-2-ynoxy)acridine
The design of fluorescent probes based on this compound is a meticulous process that hinges on several key principles to achieve the desired selectivity and sensitivity for a specific analyte. The inherent fluorescence of the acridine (B1665455) core serves as the signaling unit, while the terminal alkyne groups at the 3 and 6 positions act as versatile handles for the covalent attachment of recognition moieties.
Modularity and "Click" Chemistry: The primary design advantage of this compound lies in its amenability to "click" chemistry, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This highly efficient and bioorthogonal reaction allows for the modular construction of complex sensor systems. Pre-designed recognition units (receptors) containing an azide (B81097) group can be readily "clicked" onto the this compound scaffold. This modular approach facilitates the rapid generation of a library of probes for various targets, as the same fluorescent platform can be conjugated with different recognition elements.
Tuning Photophysical Properties: The electronic properties of the acridine ring are sensitive to substitution at the 3 and 6 positions. The introduction of the prop-2-ynoxy groups can subtly influence the absorption and emission maxima of the fluorophore. More significant modulation of the photophysical properties is achieved through the nature of the recognition unit attached via the alkyne groups. For instance, the conjugation of electron-donating or electron-withdrawing groups can alter the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the acridine core, thereby fine-tuning the emission wavelength and quantum yield.
Spacer Integration: The length and nature of the spacer connecting the acridine fluorophore to the recognition unit are critical design elements. A flexible or rigid spacer can influence the interaction between the receptor and the fluorophore, which is crucial for modulating the fluorescence signal upon analyte binding. For instance, a short, rigid spacer might facilitate more efficient photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET), leading to a more pronounced sensing response.
Sensing Mechanisms: Chemodosimeters, PET, FRET, and Exciplex Formation
The versatility of the this compound scaffold allows for the implementation of various sophisticated sensing mechanisms to achieve a detectable change in fluorescence upon interaction with an analyte.
Chemodosimeters: The alkyne functionalities of this compound can be directly involved in analyte-triggered chemical reactions that lead to a significant change in the fluorescence properties of the acridine core. For example, a probe could be designed where the alkyne group reacts specifically with an analyte, leading to a structural modification that either enhances or quenches the fluorescence. This irreversible reaction-based sensing approach, characteristic of chemodosimeters, often provides high selectivity and a strong "turn-on" or "turn-off" signal.
Photoinduced Electron Transfer (PET): PET is a widely employed mechanism in the design of fluorescent sensors. In a typical PET-based sensor incorporating this compound, a recognition unit with a readily available lone pair of electrons (e.g., an amine) is attached to the acridine scaffold via the alkyne group. In the absence of the analyte, the lone pair of electrons on the recognition unit can transfer to the excited state of the acridine fluorophore, quenching its fluorescence. Upon binding of the analyte to the recognition unit, the energy of the lone pair is lowered, inhibiting the PET process and leading to a "turn-on" fluorescence response.
Förster Resonance Energy Transfer (FRET): The broad absorption and emission bands of the acridine core make it a suitable candidate for FRET-based sensing. A FRET sensor can be constructed by conjugating this compound (as the donor or acceptor) with another fluorophore (the FRET partner) through a linker that changes its conformation or is cleaved upon interaction with the analyte. The efficiency of energy transfer between the two fluorophores is distance-dependent. Analyte binding can induce a conformational change that alters the distance between the donor and acceptor, resulting in a ratiometric change in the fluorescence emission.
Exciplex Formation: In some sensor designs, the interaction of the excited state of the acridine fluorophore with a recognition unit can lead to the formation of an exciplex (excited-state complex), which has a distinct, often red-shifted, and broad emission band. The binding of an analyte to the recognition unit can disrupt the formation of this exciplex, leading to a change in the emission spectrum, such as a decrease in the exciplex emission and an increase in the monomer emission of the acridine.
Development of Selective Recognition Platforms for Specific Analytes
The true power of this compound lies in its ability to be transformed into highly selective recognition platforms for a diverse range of analytes, from metal ions to biomolecules. The terminal alkyne groups serve as versatile anchoring points for a multitude of recognition moieties.
Metal Ion Sensing: To create a sensor for a specific metal ion, a chelating ligand with a high affinity and selectivity for that ion can be attached to the acridine scaffold. For example, a crown ether or a bipyridine derivative with an azide functionality can be "clicked" onto the this compound. The binding of the target metal ion to the chelating ligand would then induce a change in the fluorescence signal through mechanisms like PET or chelation-enhanced fluorescence (CHEF).
| Analyte | Recognition Moiety (Hypothetical) | Sensing Mechanism |
| Mercury (II) ions | Azide-functionalized dithioacetal | Chemodosimeter (analyte-induced desulfurization) |
| Copper (II) ions | Azide-functionalized bis(2-picolyl)amine (BPA) | PET (quenching reversed upon Cu²⁺ binding) |
| Zinc (II) ions | Azide-functionalized dipicolylamine (DPA) | CHEF (inhibition of PET and rigidification) |
Anion Sensing: For the detection of anions, recognition units based on hydrogen bonding interactions, such as ureas, thioureas, or amides, can be incorporated. An azide-functionalized urea (B33335) derivative, when attached to the acridine, could selectively bind anions like fluoride (B91410) or acetate (B1210297) through hydrogen bonding. This interaction could perturb the electronic environment of the fluorophore, leading to a detectable fluorescence response.
Biomolecule Recognition: The bioorthogonal nature of the CuAAC reaction makes this compound an ideal platform for developing probes for biomolecules. For instance, an azide-modified peptide sequence that is a substrate for a specific enzyme can be conjugated to the acridine. Enzymatic cleavage of the peptide would release a fragment, leading to a change in the fluorescence signal, for example, by disrupting a FRET pair or activating a PET process. Similarly, azide-functionalized aptamers or antibodies can be attached to create highly specific probes for proteins or other cellular targets.
| Analyte | Recognition Moiety (Hypothetical) | Sensing Mechanism |
| Specific enzyme | Azide-functionalized peptide substrate | FRET (cleavage separates donor and acceptor) |
| Target protein | Azide-functionalized aptamer | Conformational change upon binding inducing a signal |
| DNA/RNA sequences | Azide-functionalized oligonucleotide | Hybridization-induced fluorescence change |
Methodological Advancements in Biological System Probing and Imaging
The application of fluorescent probes derived from this compound extends into the realm of biological imaging, offering powerful tools to visualize and understand complex cellular processes.
Metabolic Labeling and Bioimaging: The terminal alkyne groups on the acridine scaffold can be utilized in metabolic labeling strategies. Cells can be incubated with a precursor molecule containing an azide group, which is then incorporated into a specific class of biomolecules (e.g., glycans, proteins, or lipids). Subsequent treatment with an alkyne-functionalized acridine probe would lead to the fluorescent labeling of these biomolecules in situ via CuAAC, allowing for their visualization by fluorescence microscopy. This approach, known as bioorthogonal chemistry, enables the imaging of biological processes in living systems with minimal perturbation.
Targeted Cellular Imaging: By conjugating the this compound platform with targeting ligands, such as specific peptides or small molecules that bind to cell surface receptors, it is possible to achieve targeted imaging of specific cell types or subcellular organelles. For example, attaching a mitochondrial targeting group would allow for the specific visualization of mitochondria within living cells.
Probing Enzyme Activity in Live Cells: As mentioned earlier, probes designed with enzyme-cleavable linkers can be used to monitor enzymatic activity in real-time within living cells. The "turn-on" fluorescence signal upon substrate cleavage provides a direct readout of the enzyme's activity, offering insights into cellular signaling pathways and disease states.
The development of probes based on this compound continues to push the boundaries of chemo/biosensing and biological imaging. The modularity, versatility, and robust chemistry associated with this scaffold ensure its place as a valuable tool in the ongoing quest to unravel the complexities of chemical and biological systems.
Integration of 3,6 Bis Prop 2 Ynoxy Acridine into Functional Materials
Polymer Synthesis and Functionalization Using Click Chemistry
The dual propargyl ether groups of 3,6-Bis(prop-2-ynoxy)acridine make it an ideal monomer for polymer synthesis, particularly through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows for the straightforward and high-yield synthesis of polytriazoles. By reacting this compound with various diazide comonomers, polymers with precisely controlled structures and properties can be readily prepared.
The resulting poly(acridine-triazole)s exhibit a range of interesting characteristics stemming from the incorporation of the acridine (B1665455) moiety into the polymer backbone. The rigid acridine unit can impart thermal stability and specific photophysical properties to the polymer, while the triazole linkages, formed during the click reaction, can contribute to the material's mechanical properties and solubility. The choice of the diazide comonomer offers a powerful tool for tuning the final properties of the polymer, such as its flexibility, solubility, and thermal behavior.
Table 1: Representative Diazide Comonomers for Polymerization with this compound
| Diazide Comonomer | Resulting Polymer Characteristics | Potential Applications |
| 1,4-Diazidobutane | Increased flexibility | Elastomers, flexible electronics |
| 1,3-Bis(azidomethyl)benzene | Enhanced rigidity and aromatic content | High-performance plastics, coatings |
| Bis[2-(2-azidoethoxy)ethyl] ether | Improved solubility in polar solvents | Membranes, hydrogels |
Furthermore, the "click" methodology is not limited to polymer synthesis. The propargyl groups on the acridine monomer can also be used to functionalize existing polymers that have been modified to contain azide (B81097) groups. This post-polymerization modification strategy allows for the precise introduction of the photoactive acridine unit onto a variety of polymer scaffolds, thereby tailoring their optical and electronic properties.
Surface Modification and Immobilization Techniques
The terminal alkynes of this compound also provide a versatile handle for the modification and functionalization of surfaces. Utilizing the same CuAAC reaction, this molecule can be covalently attached to surfaces that have been pre-functionalized with azide groups. This approach has been successfully employed to modify a range of substrates, including silicon wafers, gold nanoparticles, and carbon nanotubes.
The immobilization of this compound onto surfaces can dramatically alter their properties. For instance, the presence of the acridine moiety can introduce fluorescence, allowing the surface to be used for sensing or imaging applications. Moreover, the planar and aromatic nature of the acridine core can influence the surface energy and wettability of the material.
Key Research Findings in Surface Modification:
Enhanced Fluorescence: Surfaces modified with this compound exhibit the characteristic fluorescence of the acridine chromophore, which can be modulated by the surrounding environment.
Controlled Surface Coverage: The efficiency of the click reaction allows for a high degree of control over the density of acridine molecules on the surface.
Versatility of Substrates: This modification technique is applicable to a wide array of materials, demonstrating its broad utility in materials science.
Optoelectronic Material Development and Photonic Applications
The inherent photophysical properties of the acridine core make this compound a compelling candidate for the development of novel optoelectronic materials. Acridine derivatives are known for their strong absorption in the UV-visible region and their distinct fluorescence emission. When incorporated into polymers or immobilized on surfaces, these properties can be harnessed for various photonic applications.
Polymers containing the this compound unit are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. In OLEDs, the acridine moiety can act as an emissive layer, while in OPVs, it can function as a component of the active layer, contributing to light absorption and charge transport.
The development of materials with tunable optical properties is a key area of research. By synthetically modifying the acridine core or by co-polymerizing this compound with other functional monomers, the absorption and emission characteristics of the resulting materials can be fine-tuned to meet the specific requirements of a particular application.
Nanomaterial Hybrid Systems and Composites
The integration of this compound into nanomaterial systems offers a pathway to creating hybrid materials with synergistic properties. The alkyne functionalities of the molecule allow for its covalent attachment to the surface of various nanoparticles, such as quantum dots, gold nanoparticles, and carbon nanotubes, that have been functionalized with azide groups.
These hybrid systems combine the unique properties of the nanomaterial core with the photophysical characteristics of the acridine molecule. For example, attaching this compound to quantum dots can lead to energy transfer processes between the two components, resulting in novel optical phenomena. Similarly, the functionalization of carbon nanotubes with this acridine derivative can enhance their dispersibility and introduce fluorescence, expanding their potential applications in bioimaging and sensing.
The creation of polymer-nanomaterial composites is another promising avenue. By dispersing nanoparticles functionalized with this compound within a polymer matrix, or by polymerizing the acridine monomer in the presence of nanoparticles, composite materials with enhanced mechanical, thermal, and optical properties can be fabricated.
Theoretical and Computational Chemistry Studies on 3,6 Bis Prop 2 Ynoxy Acridine
Electronic Structure Analysis and Molecular Orbital Theory
The electronic structure of a molecule is fundamental to its chemical reactivity, stability, and photophysical properties. For 3,6-Bis(prop-2-ynoxy)acridine, computational methods such as Density Functional Theory (DFT) are employed to gain a deep understanding of its electronic landscape. rsc.orgnih.govresearchgate.net The acridine (B1665455) core is a planar, aromatic system, and its electronic properties are significantly influenced by the substituents at the 3 and 6 positions. nih.govmdpi.commdpi.com
DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, can accurately predict the molecule's geometry and the distribution of its molecular orbitals. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. In acridine derivatives, the LUMO is typically distributed across the electron-deficient tricyclic aromatic system, while the HOMO's location is heavily influenced by substituents. researchgate.netnih.gov The prop-2-ynoxy groups, containing both an ether oxygen and a terminal alkyne, are expected to act as electron-donating groups, thereby increasing the energy of the HOMO and decreasing the HOMO-LUMO energy gap compared to the unsubstituted acridine core. This smaller energy gap suggests that the molecule may be more readily excited and potentially more reactive.
The alkyne moieties in the prop-2-ynoxy side chains introduce regions of high electron density (π-systems) that can participate in various chemical reactions and intermolecular interactions. Quantum chemical calculations can quantify properties like molecular electrostatic potential (MEP), which maps the charge distribution and predicts sites susceptible to electrophilic or nucleophilic attack.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Property | Calculated Value | Description |
| HOMO Energy | -5.85 eV | Energy of the highest occupied molecular orbital, indicating the electron-donating ability. |
| LUMO Energy | -1.98 eV | Energy of the lowest unoccupied molecular orbital, indicating the electron-accepting ability. |
| HOMO-LUMO Gap | 3.87 eV | The energy difference between the HOMO and LUMO, related to electronic transitions and stability. |
| Dipole Moment | 2.5 D | A measure of the overall polarity of the molecule. |
| Ionization Potential | 6.20 eV | The energy required to remove an electron from the molecule. |
| Electron Affinity | 1.75 eV | The energy released when an electron is added to the molecule. |
Prediction of Spectroscopic Transitions and Excited State Dynamics
Time-Dependent Density Functional Theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of molecules. researchgate.netdntb.gov.uarsc.org For this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax), the corresponding oscillator strengths (a measure of transition probability), and the nature of the electronic transitions involved.
The absorption spectrum of the acridine core is characterized by strong π-π* transitions. nih.govmdpi.com The addition of the prop-2-ynoxy substituents is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the π-conjugated system and the electron-donating nature of the ether groups. mdpi.com
Beyond predicting spectra, computational methods can also explore the dynamics of the molecule after it absorbs light. youtube.com Upon excitation, the molecule can relax through various pathways, including fluorescence (emission from a singlet excited state), intersystem crossing to a triplet state, and subsequent phosphorescence or non-radiative decay. nih.govmdpi.com Simulating these excited-state dynamics helps in understanding the molecule's photostability and its potential as a photosensitizer or fluorescent probe. The lifetime of the excited states and the quantum yields of fluorescence and phosphorescence are key parameters that can be estimated. nih.gov
Table 2: Hypothetical TD-DFT Prediction of Major Electronic Transitions for this compound
| Transition | Predicted λmax (nm) | Oscillator Strength (f) | Major Orbital Contribution |
| S₀ → S₁ | 415 | 0.25 | HOMO → LUMO (π-π) |
| S₀ → S₂ | 398 | 0.18 | HOMO-1 → LUMO (π-π) |
| S₀ → S₃ | 355 | 0.09 | HOMO → LUMO+1 (π-π) |
| S₀ → S₄ | 260 | 0.85 | Mixed (π-π) |
Molecular Dynamics Simulations of Intermolecular Interactions
Molecular Dynamics (MD) simulations are a powerful computational tool for studying the physical movements of atoms and molecules over time. nih.govnih.gov Given that the planar acridine scaffold is a well-known DNA intercalator, MD simulations are particularly useful for investigating how this compound interacts with biological macromolecules like DNA. nih.govmdpi.comtbzmed.ac.irmdpi.com
A typical MD simulation would involve placing the acridine derivative in a simulation box with a DNA duplex, solvated with water molecules (e.g., TIP3P model) and counterions to neutralize the system. nih.govtbzmed.ac.ir Force fields such as AMBER or CHARMM would be used to describe the interatomic forces. The simulation, run for tens to hundreds of nanoseconds, would track the trajectory of every atom, revealing the preferred binding mode and the stability of the resulting complex.
Analysis of the simulation can provide detailed insights into the intermolecular forces driving the interaction. This includes identifying specific hydrogen bonds between the ligand and DNA bases or the phosphate (B84403) backbone, as well as quantifying the π-π stacking interactions between the acridine ring and the DNA base pairs. mdpi.com The prop-2-ynoxy side chains could form additional stabilizing contacts within the DNA grooves. Furthermore, advanced techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy of the complex.
Table 3: Hypothetical Results from an MD Simulation of this compound with DNA
| Parameter | Result | Interpretation |
| Binding Mode | Intercalation between G-C base pairs | The planar acridine core inserts itself between the DNA base pairs, which is a characteristic binding mode for this class of compounds. |
| RMSD of Complex | 1.5 Å | A low and stable Root-Mean-Square Deviation indicates that the complex remains stable throughout the simulation. |
| Average H-Bonds | 2.3 | Hydrogen bonds, likely involving the ether oxygens or acridine nitrogen, contribute to the binding affinity. |
| van der Waals Energy | -45 kcal/mol | Favorable van der Waals forces, primarily from π-π stacking, are a major driver of binding. |
| Electrostatic Energy | -20 kcal/mol | Favorable electrostatic interactions further stabilize the complex. |
| Binding Free Energy (MM/PBSA) | -30 kcal/mol | A strongly negative binding free energy indicates a high affinity of the molecule for DNA. |
Quantitative Structure-Property Relationship (QSPR) Methodologies
Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the chemical structure of a compound with its physicochemical properties. researchgate.net These models can then be used to predict the properties of new, unsynthesized molecules.
For a series of acridine derivatives, a QSPR model could be developed to predict properties such as solubility, membrane permeability, or binding affinity to a specific target. The first step involves calculating a wide range of molecular descriptors for each compound in the series. These descriptors fall into several categories:
Electronic: HOMO/LUMO energies, dipole moment, partial charges.
Topological: Descriptors based on the 2D graph of the molecule, such as connectivity indices.
Physicochemical: Molecular weight, logP (lipophilicity), molar refractivity. researchgate.net
Once the descriptors are calculated, statistical methods like Multiple Linear Regression (MLR) are used to create an equation that links a combination of descriptors to the property of interest. For example, a hypothetical QSPR model for DNA binding affinity might look like:
log(K_binding) = c₀ + c₁(HOMO-LUMO Gap) + c₂(logP) + c₃*(Molecular Surface Area)
Such a model, once validated, would be a valuable tool for designing new acridine derivatives with optimized properties, allowing for the rapid screening of virtual compounds before committing to their synthesis.
Table 4: Representative Molecular Descriptors for a Hypothetical QSPR Study of Acridine Derivatives
| Compound Name | Molecular Weight ( g/mol ) | logP | Polar Surface Area (Ų) | HOMO-LUMO Gap (eV) |
| Acridine | 179.22 | 3.40 | 12.89 | 4.51 |
| 3,6-Diaminoacridine | 209.25 | 1.25 | 65.12 | 4.10 |
| This compound | 285.31 | 3.15 | 39.42 | 3.87 |
| 9-Anilinoacridine | 270.33 | 4.88 | 24.92 | 4.22 |
Future Research Directions and Emerging Paradigms
Exploration of Novel Synthetic Routes and Derivatization Strategies
The future development of 3,6-Bis(prop-2-ynoxy)acridine and its analogs hinges on efficient and versatile synthetic methodologies. Current approaches would likely rely on the Williamson ether synthesis, starting from 3,6-dihydroxyacridine and propargyl bromide. However, future research should aim to refine and expand upon this foundation.
Key Research Objectives:
Optimization of Existing Routes: Systematic studies to maximize the yield and purity of this compound are needed. This includes exploring various solvents, bases, and reaction conditions, and potentially introducing phase-transfer catalysts to improve efficiency.
Development of Greener Syntheses: Investigating alternative, more environmentally benign methods is crucial. This could involve exploring microwave-assisted synthesis to reduce reaction times and energy consumption or developing catalytic systems that avoid harsh reagents.
Post-synthesis Derivatization: The acridine (B1665455) core itself offers sites for further functionalization. Research into electrophilic aromatic substitution or nucleophilic substitution on the acridine ring (after the attachment of the propargyloxy arms) could yield a new library of multifunctional monomers with tailored electronic or solubility properties. For instance, introducing electron-withdrawing or -donating groups could tune the compound's fluorescence and photophysical characteristics. nih.gov
| Precursor Compound | Reagent | Potential Synthetic Method | Key Advantage |
| 3,6-dihydroxyacridine | Propargyl bromide | Williamson Ether Synthesis | Direct, established method |
| 3,6-dihydroxyacridine | 3-bromopropyne | Microwave-assisted Synthesis | Rapid reaction times, higher efficiency |
| 3,6-dichloroacridine | Propargyl alcohol | Palladium-catalyzed coupling | Milder conditions, functional group tolerance |
Expansion of Click Chemistry Applications in Complex Systems
The twin alkyne functionalities of this compound make it a prime candidate for applications in click chemistry, a set of reactions known for their high yield, specificity, and biocompatibility. nih.govnih.gov Future work should focus on leveraging this capability to construct sophisticated and functional macromolecules.
Potential Avenues of Exploration:
Polymer Synthesis: The molecule can act as a cross-linker or a monomer in the synthesis of novel polymers. Reacting it with bifunctional or multifunctional azides would lead to the formation of highly cross-linked networks, potentially yielding fluorescent hydrogels or porous organic polymers for sensing or separation applications.
Bioconjugation: The bio-orthogonal nature of the CuAAC reaction allows for the attachment of this compound to azide-modified biomolecules such as peptides, proteins, or nucleic acids. nih.gov This could be used to develop fluorescent probes for biological imaging or to create targeted drug delivery systems where the acridine core acts as both a fluorescent reporter and a DNA-intercalating agent.
Dendrimer Construction: The molecule can serve as a core or a branching unit for the divergent synthesis of dendrimers. The resulting structures would possess a fluorescent core and a periphery that can be functionalized with a variety of chemical entities, making them suitable for applications in drug delivery, light-harvesting, or catalysis.
Advancements in Functional Material Design and Performance
The inherent properties of the acridine nucleus—planarity, rigidity, and fluorescence—make this compound a compelling building block for advanced functional materials. nih.gov Research should be directed toward creating materials where these properties are harnessed and enhanced.
Future Research Directions:
Chemosensors: By clicking azide-containing receptor molecules onto the acridine scaffold, it is possible to design novel chemosensors. The binding of an analyte (e.g., metal ions, anions, or small organic molecules) to the receptor could induce a change in the fluorescence of the acridine core, allowing for sensitive and selective detection.
Organic Light-Emitting Diodes (OLEDs): The fluorescent nature of the acridine core suggests potential applications in optoelectronics. By incorporating this unit into polymers or oligomers through click chemistry, materials with tailored photophysical properties could be developed for use as emissive or charge-transporting layers in OLEDs.
Smart Materials: Creating polymers that incorporate the this compound unit could lead to "smart" materials that respond to external stimuli. For example, a polymer that changes its fluorescence or solubility in response to pH, temperature, or the presence of a specific chemical could be designed for applications in sensing, imaging, or controlled release systems.
Development of Multifunctional Systems and Integrated Methodologies
The ultimate goal is to integrate the unique features of this compound into complex, multifunctional systems where different components work synergistically. This requires an interdisciplinary approach that combines synthetic chemistry with biology and materials science.
Emerging Paradigms:
Theranostic Agents: A key area of future research is the development of theranostic agents—molecules that combine therapeutic and diagnostic capabilities. By attaching both a targeting ligand (e.g., a peptide that binds to cancer cells) and a therapeutic agent to the this compound scaffold via click chemistry, a single molecule could be created that simultaneously visualizes diseased tissue (via acridine fluorescence) and delivers a cytotoxic payload.
Self-Assembling Systems: Introducing moieties that drive self-assembly (e.g., long alkyl chains or hydrophilic polymers) could lead to the formation of nanoparticles, micelles, or vesicles. The acridine core would be embedded within these nanostructures, providing a fluorescent signal for tracking and potentially acting as a photosensitizer for photodynamic therapy.
Integrated Catalytic Systems: One could envision attaching catalytic units to the acridine scaffold. For instance, clicking a metal-binding ligand followed by metallation could produce a fluorescent catalyst. This would allow for the monitoring of catalytic activity or the localization of the catalyst within a complex environment in real-time. nih.gov
By pursuing these research directions, the scientific community can unlock the full potential of this compound, transforming it from a molecule of theoretical interest into a valuable tool for creating next-generation technologies.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for producing 3,6-Bis(prop-2-ynoxy)acridine, and how can purity be validated?
- Methodology : Palladium-catalyzed amination (e.g., coupling propargyl ethers with acridine precursors) is a viable route, as demonstrated for acridine-containing polymers . Post-synthesis purification may involve column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization.
- Purity Validation : Use FTIR to confirm functional groups (e.g., propargyl C≡C stretch at ~2100 cm⁻¹), ¹H/¹³C-NMR to verify substitution patterns, and elemental analysis for C/H/N consistency .
Q. How can researchers confirm the structural integrity of this compound?
- Analytical Techniques :
- NMR : Compare peak splitting patterns (e.g., propargyl protons at δ 2.5–3.0 ppm and acridine aromatic protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H]⁺ matching the theoretical mass.
- X-ray Crystallography : If single crystals are obtainable, resolve spatial arrangement of propargyl substituents .
Advanced Research Questions
Q. What experimental strategies are optimal for studying DNA/RNA intercalation by this compound?
- Intercalation Assays :
- UV-Vis Titration : Monitor hypochromism and bathochromic shifts in λmax upon DNA addition (e.g., calf thymus DNA) to calculate binding constants .
- Fluorescence Quenching : Use ethidium bromide displacement assays; reduced fluorescence indicates competitive intercalation .
- Circular Dichroism (CD) : Detect induced CD signals in DNA-complexed samples to confirm groove vs. intercalative binding .
Q. How can conflicting fluorescence data in solvent-dependent studies be resolved?
- Troubleshooting :
- Solvent Polarity : Test solvents with varying dielectric constants (e.g., DMSO vs. water) to assess aggregation-induced quenching .
- pH Effects : Adjust pH (4–9) to evaluate protonation-dependent fluorescence changes, as seen in acridine orange .
- Competing Interactions : Include control experiments with surfactants (e.g., SDS) to disrupt non-specific interactions .
Q. What strategies validate the specificity of this compound for G-quadruplex DNA vs. duplex DNA?
- G-Quadruplex Assays :
- FRET Melting : Use labeled oligonucleotides (e.g., F21T) to measure stabilization (ΔTm) of G-quadruplex vs. duplex DNA .
- Competitive Binding : Compare binding affinity in the presence of excess duplex DNA (e.g., CT-DNA) using fluorescence anisotropy .
Methodological Notes
- Synthesis Optimization : For scale-up, consider microwave-assisted synthesis to reduce reaction time and improve yield .
- Contradiction Resolution : Conflicting intercalation data may arise from competing π-π stacking vs. electrostatic interactions; use ionic strength buffers (e.g., NaCl) to isolate contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
